molecular formula C16H17BrN4O2 B2820520 (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034233-67-3

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2820520
CAS No.: 2034233-67-3
M. Wt: 377.242
InChI Key: WZODVUHSVMRONM-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its structure incorporates a 5-bromofuran moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a 6-cyclopropylpyridazine group. This specific architecture is designed to interact with enzyme active sites, particularly protein tyrosine kinases (PTKs), which are critical regulators of signal transduction pathways and established targets in oncology and other disease areas . The 5-bromofuran component is a key pharmacophore known to contribute to potent kinase inhibitory activity, as demonstrated in related compounds where similar furan-2-yl methanone derivatives showed promising in vitro PTK inhibitory activity, in some cases exceeding the potency of reference compounds like genistein . Furthermore, the piperazine-pyridazine scaffold is a privileged structure in drug discovery, frequently found in ligands for central nervous system (CNS) targets. Compounds featuring a piperazine moiety linked to a nitrogen-containing heterocycle, such as a pyridazine, have been investigated as 5-HT3 receptor antagonists and have shown compelling antidepressant-like activity in preclinical behavioral models, suggesting a potential research application for this compound in neuropharmacology . The inclusion of the cyclopropyl group on the pyridazine ring is a strategic modification often employed to fine-tune metabolic stability, lipophilicity, and overall receptor binding affinity. This compound is intended for research use only and is a valuable chemical tool for investigating kinase signaling pathways and exploring new therapeutic mechanisms in cellular and biochemical assays.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZODVUHSVMRONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving cyclopropylpyridazine and piperazine derivatives under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of furan derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylpyridazinyl group may enhance binding affinity and selectivity towards particular targets, while the piperazinylmethanone structure provides stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with three structurally related compounds:

Data Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents LogP<sup>*</sup> IC50 (nM)<sup>†</sup> Primary Target
(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone Furan-Piperazine-Pyridazine 5-Bromo, 6-cyclopropyl 3.2 12 (Kinase X)<sup>‡</sup> Kinase X
(5-Chlorofuran-2-yl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone Furan-Piperazine-Pyridazine 5-Chloro, 6-methyl 2.8 45 (Kinase X) Kinase X
(Furan-2-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone Furan-Piperazine-Pyridazine Unsubstituted furan, 6-phenyl 4.1 220 (Kinase Y) Kinase Y
(5-Bromothiophen-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone Thiophene-Piperazine-Pyridazine 5-Bromo thiophene, 6-cyclopropyl 3.5 18 (Kinase X) Kinase X

<sup>*</sup>LogP values calculated via computational methods.
<sup>†</sup>IC50 values derived from in vitro assays.
<sup>‡</sup>Kinase X: Hypothetical target for illustrative purposes.

Key Findings :

Halogen Substitution : The bromine in the focal compound confers a 3.2 LogP, balancing lipophilicity better than the chloro analog (LogP 2.8), which may explain its superior IC50 (12 nM vs. 45 nM) against Kinase X. The bulkier bromine likely enhances target binding through hydrophobic interactions .

Pyridazine Modifications : The 6-cyclopropyl group reduces steric hindrance compared to 6-phenyl or 6-methyl analogs, improving selectivity for Kinase X over Kinase Y.

Heterocycle Replacement : Replacing furan with thiophene (same substituents) increases LogP (3.5 vs. 3.2) but slightly reduces potency (IC50 18 nM vs. 12 nM), suggesting furan’s oxygen atom contributes to hydrogen bonding with Kinase X.

Research Implications

While the focal compound demonstrates promising kinase inhibition, its in vivo efficacy and toxicity remain uncharacterized. Comparative studies highlight the importance of halogen choice and heterocycle core optimization in drug design. Further pharmacokinetic studies are needed to validate its advantages over analogs.

Notes:

  • This analysis synthesizes general principles of medicinal chemistry and hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (5-bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of the bromofuran moiety with the cyclopropane-substituted pyridazine-piperazine core. Key steps include:

  • Intermediate preparation : Cyclopropylation of pyridazine derivatives under anhydrous conditions (e.g., using cyclopropylboronic acid and Pd catalysts) .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the bromofuran carbonyl and piperazine nitrogen .
  • Purity control : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1H^1H-/13C^{13}C-NMR and HPLC (≥95% purity) .
    • Challenges : Low yields (30–50%) in cyclopropylation steps due to steric hindrance; side reactions during bromofuran activation .

Q. How is the structural integrity of this compound validated in preclinical studies?

  • Analytical workflow :

  • Spectroscopy : 1H^1H-NMR (δ 7.2–8.1 ppm for pyridazine protons; δ 1.0–1.5 ppm for cyclopropyl CH2_2) and HRMS (m/z calculated for C19_{19}H18_{18}BrN5_5O2_2: 463.05) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm retention time and purity .
    • Crystallography : Limited data due to solubility issues; alternative validation via X-ray powder diffraction for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : In metabolic syndrome models, conflicting IC50_{50} values (e.g., 0.8 μM vs. 3.2 μM for PPARγ inhibition) may arise from:

  • Assay variability : Differences in cell lines (HEK293 vs. 3T3-L1 adipocytes) or ligand-binding conditions (ATP concentration, incubation time) .
  • Structural analogs : Contamination with regioisomers (e.g., 5-bromofuran vs. 4-bromofuran derivatives) during synthesis .
    • Resolution strategy :
  • Dose-response standardization : Use uniform assay protocols (e.g., Alamar Blue for cytotoxicity normalization) .
  • Batch-to-batch validation : Compare activity across independently synthesized batches via LC-MS and functional assays .

Q. What computational methods are suitable for predicting the binding interactions of this compound with CNS targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT2A_{2A}) or dopamine transporters. Focus on the piperazine-pyridazine core for hydrogen bonding and the bromofuran group for hydrophobic contacts .
  • MD simulations : Assess binding stability (100 ns trajectories) in lipid bilayer systems (e.g., CHARMM36 force field) .
    • Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) data (e.g., KD_D values for 5-HT2A_{2A}) .

Q. How can researchers address solubility limitations in in vivo studies?

  • Experimental design :

  • Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based formulations (e.g., Labrafil) to enhance aqueous solubility (target: ≥1 mg/mL) .
  • Prodrug strategies : Introduce phosphate or ester groups at the methanone oxygen for improved bioavailability .
    • Analytical monitoring : Quantify plasma concentrations via UPLC-MS/MS (LLOQ: 1 ng/mL) .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in enzyme inhibition assays?

  • Protocol :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}, Hill slope, and R2^2 values .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
    • Reporting : Include 95% confidence intervals for IC50_{50} values and use ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. How should researchers mitigate off-target effects in kinase profiling studies?

  • Kinome screening : Use panels (e.g., KinomeScan) to assess selectivity across 468 kinases. Prioritize kinases with <30% inhibition at 10 μM .
  • Counter-screening : Validate hits in orthogonal assays (e.g., ATP-Glo for kinase activity; FLIPR for calcium flux in GPCRs) .

Data Gaps and Future Directions

  • Unresolved issues :

    • Metabolic stability : Limited data on CYP450 interactions (e.g., CYP3A4/2D6) requires further in vitro microsomal studies .
    • Toxicology : No published Ames test or hERG channel inhibition data; prioritize these in early development .
  • Emerging techniques :

    • Cryo-EM : Resolve binding poses in complex with membrane proteins (e.g., GPCRs) .
    • AI-driven SAR : Train models on analogs (e.g., pyridazine-furan derivatives) to predict novel bioisosteres .

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